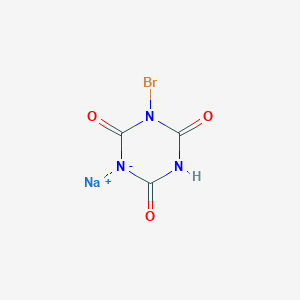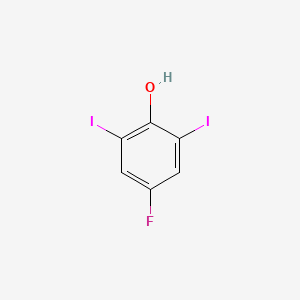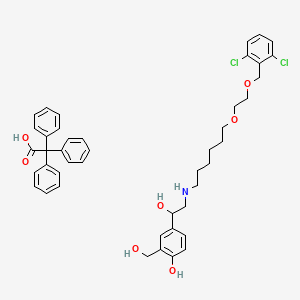
sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione, also known as Bromoisocyanuric Acid Monosodium Salt Hydrate, is a chemical compound with the molecular formula C3HBrN3NaO2. This compound is notable for its applications in various chemical reactions and industrial processes due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione typically involves the bromination of isocyanuric acid in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the isocyanuric acid ring. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the bromination process is carefully monitored. The use of automated systems ensures consistent quality and efficiency. The final product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
Sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common due to the stability of the bromine atom in the structure.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated derivatives, while substitution reactions can produce a variety of functionalized isocyanurates.
科学的研究の応用
Sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially as a precursor for drug development.
Industry: It is used in the production of disinfectants and sanitizers due to its antimicrobial properties.
作用機序
The mechanism by which sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione exerts its effects involves the interaction of the bromine atom with various molecular targets. The bromine atom can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity is harnessed in various chemical processes and applications.
類似化合物との比較
Similar Compounds
Sodium dichloroisocyanurate: Another halogenated isocyanurate used in disinfection.
Trichloroisocyanuric acid: A compound with similar applications in water treatment and sanitation.
Uniqueness
Sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chlorine-containing counterparts. This uniqueness makes it valuable in specific applications where bromine’s reactivity is advantageous.
特性
分子式 |
C3HBrN3NaO3 |
|---|---|
分子量 |
229.95 g/mol |
IUPAC名 |
sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione |
InChI |
InChI=1S/C3H2BrN3O3.Na/c4-7-2(9)5-1(8)6-3(7)10;/h(H2,5,6,8,9,10);/q;+1/p-1 |
InChIキー |
WYJXFFFWDRMGRG-UHFFFAOYSA-M |
正規SMILES |
C1(=O)NC(=O)N(C(=O)[N-]1)Br.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid](/img/structure/B13384481.png)

![N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B13384494.png)



![1-[2-[[[2,7-Bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-3-[4-[4-[3-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-2-hydroxypropyl]sulfanylphenyl]sulfanylphenyl]sulfanylpropan-2-ol;1-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-3-[[5-[3-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-2-hydroxypropyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]propan-2-ol;1-[5-(diethylamino)-2-[(fluoren-9-ylidenehydrazinylidene)methyl]phenoxy]-3-[4-[2-[4-[3-[5-(diethylamino)-2-[(fluoren-9-ylidenehydrazinylidene)methyl]phenoxy]-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propan-2-ol;methane](/img/structure/B13384512.png)
![6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B13384514.png)



![(Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime](/img/structure/B13384547.png)
